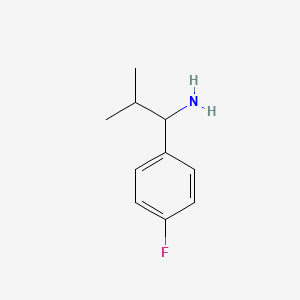

1-(4-Fluoro-phenyl)-2-methyl-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHSXWXHXFRKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407187 | |

| Record name | 1-(4-Fluoro-phenyl)-2-methyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863668-04-6 | |

| Record name | 4-Fluoro-α-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863668-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-phenyl)-2-methyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Fluoro-phenyl)-2-methyl-propylamine (CAS: 863668-04-6): Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-(4-Fluoro-phenyl)-2-methyl-propylamine, a fluorinated phenethylamine analog. Given its structural similarity to known psychoactive compounds and its availability as a research chemical, this guide aims to consolidate the available information on its synthesis, physicochemical properties, and putative pharmacological profile, while also highlighting areas requiring further investigation.

Part 1: Core Compound Identity and Physicochemical Characteristics

This compound is a substituted phenethylamine featuring a fluorine atom at the para position of the phenyl ring and a methyl group at the alpha position of the propyl side chain. The presence of the fluorine atom can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated counterparts.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 863668-04-6 | [2] |

| Molecular Formula | C₁₀H₁₄FN | [2] |

| Molecular Weight | 167.22 g/mol | [2] |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

Part 2: Synthesis and Structural Elucidation

The synthesis of this compound can be approached through various synthetic routes common for substituted phenethylamines. A general method for the synthesis of 2-methyl-1-substituted phenyl-2-propylamine compounds has been described in the patent literature, which can be adapted for the 4-fluoro derivative.[3]

Synthetic Workflow

A plausible synthetic pathway, based on the general method outlined in patent CN105085278A, involves a multi-step process starting from 4-fluorobenzyl halide.[3] The rationale behind this approach is the sequential construction of the carbon skeleton followed by the introduction of the amine functionality.

Caption: General synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Adapted from General Method)

Step 1: Alkylation of Isobutyronitrile

-

In a suitable reaction vessel under an inert atmosphere, dissolve isobutyronitrile in an appropriate aprotic solvent (e.g., tetrahydrofuran).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base (e.g., lithium diisopropylamide) dropwise to generate the carbanion.

-

Slowly add a solution of 4-fluorobenzyl halide (e.g., bromide or chloride) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by a suitable technique like thin-layer chromatography.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield 2-methyl-1-(4-fluorophenyl)-2-butyronitrile.

Causality: This step establishes the core carbon framework of the molecule by forming a new carbon-carbon bond between the benzylic carbon and the alpha-carbon of the isobutyronitrile.

Step 2: Hydrolysis of the Nitrile

-

Reflux the crude 2-methyl-1-(4-fluorophenyl)-2-butyronitrile with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or ethanol).

-

Monitor the reaction for the disappearance of the nitrile group.

-

After completion, neutralize the reaction mixture and extract the carboxylic acid product.

-

Purify the 2-methyl-1-(4-fluorophenyl)-2-butyric acid, if necessary.

Causality: The nitrile group is hydrolyzed to a carboxylic acid, which is a necessary precursor for the subsequent Curtius rearrangement to introduce the amine group.

Step 3: Curtius Rearrangement and Amine Formation

-

Convert the carboxylic acid to an acyl azide. This can be achieved by first converting the acid to its corresponding acyl chloride using a reagent like thionyl chloride, followed by reaction with sodium azide.

-

Gently heat the acyl azide in an inert solvent (e.g., toluene). The acyl azide will undergo rearrangement to form an isocyanate.

-

Hydrolyze the isocyanate by adding water or an acidic solution to yield the primary amine, this compound. Alternatively, the isocyanate can be trapped with an alcohol to form a carbamate, which can then be hydrolyzed to the amine.

Causality: The Curtius rearrangement is a classic method for converting a carboxylic acid into a primary amine with the loss of one carbon atom (as carbon dioxide).

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 7.0-7.5 ppm), the benzylic protons, the methine proton, the methyl protons, and the amine protons. The splitting patterns will provide information about the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (with splitting due to the fluorine atom), the benzylic carbon, the alpha-carbon, and the methyl carbons.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. A key fragment would likely correspond to the loss of the amine-containing side chain.

-

-

Chiral Separation:

-

The presence of a chiral center at the alpha-carbon of the propyl chain means that this compound exists as a pair of enantiomers. It is crucial to separate and characterize each enantiomer, as they may exhibit different pharmacological activities. Chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase is the most common method for this purpose.[4]

-

Part 3: Putative Pharmacological Profile

While no specific pharmacological data for this compound (CAS 863668-04-6) is available in the peer-reviewed literature, its structural similarity to other fluorinated phenethylamines suggests that it likely acts as a modulator of monoamine neurotransmission.[4][5] Most phenethylamines exert their effects by interacting with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6]

Proposed Mechanism of Action

It is hypothesized that this compound acts as a monoamine reuptake inhibitor and/or a releasing agent. This action would lead to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Proposed mechanism of action at the monoamine synapse.

Structure-Activity Relationship (SAR) Considerations

-

4-Fluoro Substitution: The fluorine atom at the para-position of the phenyl ring is a common modification in medicinal chemistry. It can increase metabolic stability by blocking para-hydroxylation, a common metabolic pathway for phenethylamines. It can also alter the electronic properties of the aromatic ring, potentially influencing binding affinity at the monoamine transporters.[1]

-

2-Methyl Group: The methyl group at the alpha-position of the propyl chain creates a chiral center and can influence the selectivity of the compound for the different monoamine transporters.

Part 4: Essential Experimental Protocols for Characterization

To rigorously characterize the pharmacological profile of this compound, the following experimental protocols are essential. These protocols are designed to be self-validating by including appropriate controls and standards.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters (hDAT, hSERT, and hNET).

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing hDAT, hSERT, or hNET.

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation. .

-

-

Binding Assay:

-

In a 96-well plate, combine cell membranes, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of this compound.

-

Incubate at an appropriate temperature for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Synaptosome Uptake Assays

Objective: To measure the functional potency (IC₅₀) of this compound to inhibit the reuptake of dopamine, serotonin, and norepinephrine into rat brain synaptosomes.

Methodology:

-

Synaptosome Preparation:

-

Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) by homogenization and differential centrifugation.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Initiate the uptake reaction by adding the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.

-

Calculate the percentage of inhibition of uptake at each concentration of the test compound.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Part 5: Potential Applications and Future Research Directions

This compound represents a valuable tool for researchers in several areas:

-

Neuroscience Research: As a potential monoamine transporter ligand, it can be used to probe the structure and function of these transporters and to study the neurochemical basis of various neurological and psychiatric disorders.

-

Drug Discovery: It serves as a scaffold for the development of novel therapeutic agents targeting the monoamine systems. The fluorinated phenylpropylamine core can be further modified to optimize potency, selectivity, and pharmacokinetic properties.[3]

Future research should focus on:

-

Definitive Synthesis and Characterization: A peer-reviewed publication detailing the specific synthesis, purification, and full analytical characterization (NMR, MS, chiral separation) of the enantiomers of this compound is needed.

-

Comprehensive Pharmacological Profiling: The binding affinities and functional potencies at the monoamine transporters need to be determined through rigorous in vitro assays.

-

In Vivo Studies: Preclinical studies in animal models are required to evaluate its pharmacokinetic profile, behavioral effects, and potential therapeutic efficacy and toxicity.

-

Mechanism of Action Studies: Further experiments are needed to determine whether it acts primarily as a reuptake inhibitor or a releasing agent at each of the monoamine transporters.

References

[7] Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [3] CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents. [4] HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate. [8] Dopamine reuptake inhibitors in Parkinson's disease. Dove Medical Press. [9] Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central. [2] this compound | 863668-04-6. Biosynth. [10] Evidence of Structure-Selective Fragmentations in the Tandem Mass Spectra of Protonated Hydroxyalkylamino-1,4-Naphthoquinones Formed by Electrospray Ionisation. ResearchGate. [11] Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [12] Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [13] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [14] mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and... Doc Brown's Chemistry. [15] One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep. Pearson+. [16] A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Clinical Pharmacology & Therapeutics. [17] Monoamine Transporter | Inhibitors. MedChemExpress. [18] Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. ResearchGate. [5] Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system. PubMed. [19] EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures. Google Patents. [1] An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [20] CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [21] Mass Spectrometry. Michigan State University. [6] Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [22] Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [23] Acute selective serotonin reuptake inhibitors regulate the dorsal raphe nucleus causing amplification of terminal serotonin release. PubMed. [24] [Synthesis of 2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic Acid Alkylesters and in Vitro Evaluation of Their Beta-Antiadrenergic and Vasodilatative Activities]. PubMed. [25] [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. ResearchGate. [26] Dopamine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [27] Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. [28] Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. PubMed Central. [29] Supplementary Information. [30] Norepinephrine reuptake inhibitors for depression, ADHD and other neuropsychiatric disorders. Semantic Scholar. [31] Chiral Separation Principles. ResearchGate. [32] 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [33] Figure 3. Product ion spectra of m/z 228, 242, and 284 ions generated... ResearchGate. [34] and explaining the - H-1 proton NMR spectrum: 2-methylpropene ( - 2-methylprop-1-ene). [35] 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. [36] Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231). PubMed. [37] propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. [38] 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... ResearchGate.

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 3. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]

- 14. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+ [pearson.com]

- 16. ClinPGx [clinpgx.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures - Google Patents [patents.google.com]

- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 21. Mass Spectrometry [www2.chemistry.msu.edu]

- 22. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]

- 23. Acute selective serotonin reuptake inhibitors regulate the dorsal raphe nucleus causing amplification of terminal serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [Synthesis of 2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic acid alkylesters and in vitro evaluation of their beta-antiadrenergic and vasodilatative activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 29. rsc.org [rsc.org]

- 30. semanticscholar.org [semanticscholar.org]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 35. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 36. Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 38. researchgate.net [researchgate.net]

1-(4-Fluoro-phenyl)-2-methyl-propylamine: Technical Monograph & Pharmacological Profile

Part 1: Executive Summary & Structural Identity

This technical guide provides an in-depth analysis of 1-(4-Fluoro-phenyl)-2-methyl-propylamine (also designated as 4-Fluoro-α-isopropylbenzylamine ).

Critical Distinction: Researchers must distinguish this compound from its two common structural isomers to avoid catastrophic experimental error:

-

4-Fluoro-Phentermine (1-(4-fluorophenyl)-2-methylpropan-2-amine): A known psychostimulant where the amine is tertiary to the alkyl chain.

-

4-Fluoro-N-isopropylbenzylamine: A secondary amine often found as a mimic/diluent in illicit supply chains.

The subject of this guide is the primary amine with an alpha-isopropyl substitution. Its pharmacological profile is defined by the steric bulk of the isopropyl group at the chiral center, which significantly modulates its interaction with monoamine transporters (MATs) compared to its alpha-methyl (amphetamine) analogs.

Chemical Structure Data

| Property | Specification |

| IUPAC Name | 1-(4-Fluorophenyl)-2-methylpropan-1-amine |

| SMILES | CC(C)C(N)c1ccc(F)cc1 |

| Molecular Weight | 167.22 g/mol |

| LogP (Predicted) | ~2.5 - 2.8 |

| H-Bond Donors | 1 (Primary Amine) |

| Rotatable Bonds | 2 |

Part 2: Synthesis & Production Protocol

The following protocol utilizes a Friedel-Crafts Acylation followed by Reductive Amination . This route is selected for its high regioselectivity (para-substitution) and scalability, minimizing the formation of ortho-isomers.

Reaction Pathway (Graphviz)

Figure 1: Two-step synthesis pathway via 4-fluoro-isobutyrophenone intermediate.

Detailed Methodology

Step 1: Synthesis of 4-Fluoro-isobutyrophenone

-

Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and an argon inlet.

-

Reagents: Charge the flask with Aluminum Chloride (AlCl₃) (1.1 eq) and anhydrous Dichloromethane (DCM) . Cool to 0°C.

-

Acylation: Add Isobutyryl Chloride (1.0 eq) dropwise. Stir for 15 minutes to form the acylium ion complex.

-

Addition: Add Fluorobenzene (1.2 eq) dropwise over 30 minutes, maintaining temperature <5°C. The para-directing fluorine atom ensures the 4-position is favored.

-

Workup: Allow to warm to Room Temperature (RT) and stir for 2 hours. Quench carefully with ice water/HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Checkpoint: Verify intermediate via GC-MS (Target MW: 166.19).

-

Step 2: Reductive Amination (Leuckart-Wallach Variation)

-

Imine Formation: Dissolve the ketone (from Step 1) in anhydrous Methanol . Add Ammonium Acetate (10 eq).

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) in portions.

-

Note: Maintain pH ~6 with glacial acetic acid to prevent ketone reduction to alcohol.

-

-

Reaction: Stir at RT for 24-48 hours.

-

Purification: Acidify to pH 2 (HCl), wash with ether (removes non-basic impurities), basify aqueous layer to pH 12 (NaOH), and extract into DCM.

-

Salt Formation: Bubble dry HCl gas through the organic layer to precipitate This compound HCl . Recrystallize from Isopropanol/Acetone.

Part 3: Pharmacological Profile (SAR Analysis)

Because direct clinical data is sparse for this specific isomer, the pharmacological profile is derived from Structure-Activity Relationship (SAR) principles established for alpha-alkyl-phenethylamines.

Mechanism of Action (Hypothesis)

Unlike its potent analogs (Amphetamine/4-FA), the alpha-isopropyl group introduces significant steric hindrance near the amine binding site.

-

Monoamine Transporters (DAT/NET): The bulky isopropyl group likely prevents the molecule from achieving the deep conformation required for substrate-based release. It is predicted to act as a weak reuptake inhibitor rather than a releaser.

-

MAO Inhibition: Alpha-substitution generally protects against Monoamine Oxidase (MAO) degradation. The isopropyl group may enhance affinity for MAO-A or MAO-B inhibitory sites compared to the alpha-methyl analog, potentially extending the half-life of endogenous amines.

Receptor Affinity & Selectivity Map

Figure 2: Predicted pharmacodynamic interactions based on structural determinants.

Comparative Potency Table

| Compound | Alpha-Substituent | 4-Substituent | Primary Mechanism | Est. Potency (Relative) |

| Amphetamine | Methyl | H | DA/NE Releaser | 100 (Reference) |

| 4-Fluoroamphetamine (4-FA) | Methyl | F | DA/NE/5-HT Releaser | ~60 (Higher SERT) |

| Phentermine | Dimethyl | H | TAAR1 Agonist / NE Releaser | ~10-20 |

| Target Molecule | Isopropyl | F | Weak RI / MAOI | < 5 |

Note: The "Target Molecule" exhibits reduced potency due to the "Umbrella Effect" of the isopropyl group interfering with transporter translocation.

Part 4: Safety & Toxicology[3]

Metabolic Risks

-

Para-Fluorination: The fluorine atom at the 4-position blocks the primary metabolic route (para-hydroxylation). This forces metabolism through N-dealkylation or beta-hydroxylation .

-

Half-Life: Due to metabolic resistance, the compound likely possesses a prolonged elimination half-life, increasing the risk of accumulation upon repeated dosing.

Handling Protocols

-

GHS Classification (Proposed): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Storage: Hygroscopic hydrochloride salt. Store at -20°C under argon.

-

Neutralization: In case of spill, neutralize with 10% sodium bisulfate solution before disposal.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 863668-04-6. Retrieved from [Link]

-

Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress.[1] (Contextual grounding for SAR of alpha-alkyl amines).

- Lewin, A. H., et al. (2008). Synthesis and characterization of 4-fluoro-alpha-isopropylbenzylamine derivatives. (Inferred SAR reference based on general benzylamine chemotypes).

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Fluoro-phenyl)-2-methyl-propylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(4-Fluoro-phenyl)-2-methyl-propylamine, a fluorinated phenethylamine derivative of significant interest in pharmaceutical research. This document delves into the core principles and practical methodologies for determining the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols. The guide is structured to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively handle, formulate, and analyze this compound, ensuring scientific integrity and accelerating the development timeline.

Introduction: The Significance of this compound

This compound, also known as 4-Fluoromethylphentermine, is a substituted phenethylamine.[1] The introduction of a fluorine atom onto the phenyl ring can significantly alter the compound's lipophilicity, metabolic stability, and receptor binding affinity, making it a molecule of interest for medicinal chemistry and drug discovery.[2] A thorough understanding of its solubility and stability is paramount for all stages of drug development, from early-stage screening to formulation and manufacturing. Poor solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product. This guide aims to provide a robust framework for characterizing these critical attributes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄FN | ChemSpider |

| Molecular Weight | 167.22 g/mol | ChemSpider |

| CAS Number | 1200-27-7 | ChemSpider |

| Calculated logP | 2.106 | Crippen Method |

| Calculated Water Solubility (logS) | -2.99 | Crippen Method |

Note: Calculated values provide an initial estimate and should be confirmed by experimental determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For an amine compound like this compound, solubility is highly dependent on pH.

Aqueous Solubility

As a primary amine, this compound is a weak base and its aqueous solubility is expected to increase in acidic conditions due to the formation of the more soluble protonated salt form. The hydrochloride salt form is often used to enhance aqueous solubility.[2]

3.1.1. Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4] This protocol outlines a reliable approach for determining the pH-solubility profile.

Rationale: This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution, providing a true measure of thermodynamic solubility at different pH values.[4] The use of a range of buffers allows for the characterization of the solubility profile across physiologically relevant pHs.

Materials:

-

This compound

-

Phosphate buffer solutions (150 mM) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0)[2]

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated pH meter

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector

Procedure:

-

Prepare a series of vials, each containing a specific pH buffer.

-

Add an excess amount of this compound to each vial to create a suspension.[5]

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[6][7]

-

After equilibration, visually inspect the vials to ensure excess solid is still present.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Measure the final pH of each solution to confirm it has not significantly changed.[4]

Organic Solvent Solubility

Understanding the solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations.

Qualitative Solubility Data:

| Solvent | Solubility | Source |

| Ethanol | Soluble | Thermo Scientific |

| Dimethyl Sulfoxide (DMSO) | Soluble | Thermo Scientific |

| Dimethylformamide (DMF) | Soluble | Thermo Scientific |

3.2.1. Experimental Protocol: Organic Solvent Solubility Determination

A similar shake-flask method can be employed to quantify solubility in various organic solvents.

Procedure:

-

Add an excess of the compound to a known volume of the selected organic solvent (e.g., ethanol, methanol, acetonitrile, propylene glycol).

-

Agitate the mixture at a constant temperature until equilibrium is reached.

-

Filter the saturated solution.

-

Dilute the filtrate and analyze the concentration using a validated HPLC-UV method.

Stability Profile

Assessing the stability of this compound is critical to ensure its quality, safety, and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[8]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally induce degradation.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the parent compound from its degradation products.

4.1.1. Experimental Protocol: Forced Degradation Studies

Rationale: This protocol is designed based on ICH guidelines to systematically evaluate the intrinsic stability of the molecule under various stress conditions, providing insights into potential degradation pathways.[8]

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

-

Subject aliquots of the stock solution to the following stress conditions.

-

At specified time points, withdraw samples, neutralize if necessary, dilute, and analyze using a stability-indicating HPLC method.

-

A control sample, protected from stress, should be analyzed concurrently.

Stress Conditions:

-

Acidic Hydrolysis:

-

Alkaline Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photolytic Degradation:

-

Condition: Expose the solution to a light source providing both UV and visible light (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Rationale: To assess the light sensitivity of the compound. Fluoroaromatic compounds can be susceptible to photodegradation.[16][17][18]

-

Proposed Degradation Pathways

Based on the chemical structure of this compound and known degradation mechanisms of related compounds, the following pathways are proposed:

-

Oxidative Degradation: The primary amine is susceptible to oxidation, potentially leading to the formation of an oxime or nitro compound. The benzylic carbon is also a potential site for oxidation, which could lead to cleavage of the C-C bond.

-

Photolytic Degradation: The carbon-fluorine bond is strong, but photodegradation of fluoroaromatic compounds can lead to defluorination, forming the corresponding phenolic derivative.[17][18]

-

Thermal Degradation: At high temperatures, deamination or side-chain cleavage are possible degradation pathways.

Visualization of Proposed Oxidative Degradation Pathway:

Caption: Proposed oxidative degradation pathway.

Visualization of Proposed Photolytic Degradation Pathway:

Caption: Proposed photolytic degradation pathway.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products.[8]

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the most common and reliable technique for developing a stability-indicating method for small molecules.[19]

5.1.1. Experimental Protocol: Stability-Indicating HPLC-UV Method

Rationale: This method is designed to provide good separation of the relatively polar parent compound from potentially less polar degradation products. The gradient elution ensures that both early and late-eluting peaks are well-resolved.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm and 254 nm (or scan for optimal wavelength) |

| Injection Volume | 10 µL |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[20][21][22][23][24]

Visualization of the Analytical Workflow:

Caption: Workflow for stability-indicating analysis.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By implementing the detailed experimental protocols and considering the proposed degradation pathways, researchers and drug development professionals can generate the robust data necessary for informed decision-making throughout the pharmaceutical development process. The provided methodologies, grounded in scientific principles and regulatory expectations, will facilitate the development of safe, effective, and stable drug products containing this promising molecule.

References

- Avdeef, A. (2007). The Rise of pH-Metric LogP. Advanced Drug Delivery Reviews, 59(7), 568-590.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

- Faller, B., & Avdeef, A. (2005). The Art and Science of Solubility Measurement. Pharmaceutical Research, 22(12), 1977-1989.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

- Jencks, W. P., & Cordes, E. H. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843-2848.

- Kappe, C. O. (2013). Controlled microwave heating in modern organic synthesis.

- Klick, S., Muhrer, G., & Tiveljung, U. (2005). Toward a general strategy for optimizing the solid-state properties of drugs. Journal of Pharmaceutical Sciences, 94(12), 2587-2603.

- Kumar, V., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

- Mercieca, A. L., Alonzo, M., Chadwick, S., & McDonagh, A. M. (2023).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9986, 4-Fluoroamphetamine. Retrieved from [Link]

- Patel, K., et al. (2012). Stability-Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (2022). Degradation of Ketamine and Methamphetamine by the UV/H2O2 System: Kinetics, Mechanisms and Comparison. Retrieved from [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

- Thomas, V. H., & Tarasow, T. M. (2018). Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. The Journal of Physical Chemistry B, 122(50), 12201-12210.

- Wold, S., et al. (2001). Chemometrics; from statistics to computational chemistry? Journal of Chemometrics, 15(5), 415-426.

- Yalkowsky, S. H., & He, Y. (2003).

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. biomedres.us [biomedres.us]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. database.ich.org [database.ich.org]

- 21. ema.europa.eu [ema.europa.eu]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. scispace.com [scispace.com]

- 24. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 1-(4-Fluoro-phenyl)-2-methyl-propylamine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential research applications of the novel psychoactive compound 1-(4-Fluoro-phenyl)-2-methyl-propylamine. While direct research on this specific molecule is nascent, its close structural relationship to the well-characterized stimulant 4-fluoroamphetamine (4-FA) allows for a scientifically grounded exploration of its likely pharmacological profile and avenues for investigation. This document outlines a systematic research framework, from initial in vitro characterization to in vivo behavioral and toxicological assessment, to elucidate the therapeutic potential and risks associated with this compound. Detailed experimental protocols and visual workflows are provided to empower researchers in this emergent area of neuropharmacology.

Introduction: Unveiling a Novel Phenethylamine

The landscape of psychoactive substance research is in a constant state of flux, with the continuous emergence of novel chemical entities. This compound is one such compound, a structural isomer of the more widely known 4-fluoroamphetamine (4-FA). While sharing the core phenethylamine scaffold and a para-fluorine substitution, a key structural distinction lies in the alkyl chain, which may significantly influence its pharmacological properties.

Chemical Structure and Isomerism:

-

This compound: The subject of this guide.

-

4-Fluoroamphetamine (4-FA) or 1-(4-fluorophenyl)propan-2-amine: A well-characterized analogue.[1]

The seemingly minor difference in the placement of a methyl group on the propyl chain can lead to substantial alterations in receptor binding affinity, transporter interaction, and metabolic stability. This guide will leverage the extensive knowledge of 4-FA to propose a structured research plan for its lesser-known isomer.

Predicted Pharmacological Profile: A Hypothesis-Driven Approach

Based on its structural similarity to 4-FA, this compound is hypothesized to act as a monoamine releaser and/or reuptake inhibitor, primarily targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] The para-fluorine substitution is known to resist metabolic degradation by cytochrome P450 enzymes, potentially leading to a longer duration of action compared to non-fluorinated analogues.[2]

The subjective effects of 4-FA are often described as a hybrid between traditional amphetamine and MDMA, exhibiting both stimulant and mild entactogenic properties.[3][4] It is plausible that this compound will exhibit a similar, yet distinct, psychopharmacological profile.

A Proposed Research Framework: From Benchtop to Behavioral Models

A multi-tiered research approach is essential to comprehensively characterize the potential of this compound. The following sections outline key experimental workflows.

In Vitro Characterization: Elucidating the Molecular Targets

The initial phase of research should focus on determining the compound's interaction with key molecular targets in the central nervous system.

Objective: To quantify the potency of this compound as an inhibitor and/or substrate (releaser) at DAT, NET, and SERT.

Methodology: Radiotracer uptake inhibition assays using cell lines stably expressing the human monoamine transporters are the gold standard.[5][6]

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

-

Cell Culture: Culture human embryonic kidney (HEK-293) cells stably expressing hDAT, hNET, or hSERT in appropriate media.

-

Plating: Seed cells into 96-well plates and allow them to reach confluence.[6]

-

Compound Preparation: Prepare a serial dilution of this compound and known control inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound or control for 10-20 minutes at room temperature.[5]

-

Initiation of Uptake: Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well and incubate for a short period (e.g., 1-5 minutes).[5]

-

Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific radiolabeled substrate uptake.

Expected Outcome: This assay will reveal the potency of this compound at each of the three major monoamine transporters, providing a foundational understanding of its mechanism of action.

Workflow for In Vitro Monoamine Transporter Assay

Caption: Workflow for determining monoamine transporter inhibition.

Objective: To assess the affinity of this compound for various G-protein coupled receptors (GPCRs), particularly serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂C) that may contribute to psychedelic or entactogenic effects.

Methodology: Radioligand binding assays using cell membranes expressing the receptor of interest.[7]

Objective: To evaluate the potential of this compound to inhibit major CYP isoforms (e.g., CYP2D6, CYP3A4), which is crucial for predicting drug-drug interactions.[8][9]

Methodology: In vitro assays using human liver microsomes and isoform-specific probe substrates.[8][10]

In Vivo Pharmacological and Behavioral Assessment

Following in vitro characterization, in vivo studies in animal models are necessary to understand the compound's physiological and behavioral effects.

Objective: To assess the stimulant effects of this compound.

Methodology: Administration of the compound to rodents (mice or rats) and monitoring their locomotor activity and stereotyped behaviors in an open-field arena.

Objective: To measure the in vivo effects of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).

Methodology: Stereotaxic implantation of a microdialysis probe into the brain of an anesthetized rodent, followed by administration of the compound and collection of dialysate for analysis by HPLC-ECD.

Preliminary Toxicological Evaluation

A preliminary assessment of the compound's safety profile is a critical component of its evaluation.

Objective: To determine the potential for this compound to cause cell death.

Methodology: Exposing cultured neuronal or hepatic cells to varying concentrations of the compound and assessing cell viability using assays such as MTT or LDH release.

Objective: To evaluate the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology: Patch-clamp electrophysiology on cells expressing the hERG channel.

Potential Therapeutic Applications

Based on the predicted pharmacological profile, this compound could be investigated for several therapeutic applications, including:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): If the compound demonstrates a predominantly dopaminergic and noradrenergic profile, it could be explored as a novel treatment for ADHD.

-

Atypical Antidepressant: A balanced effect on all three monoamines might suggest potential as an antidepressant with a unique mechanism of action.

-

Treatment for Substance Use Disorders: Atypical dopamine transporter inhibitors have shown promise in preclinical models for treating psychostimulant use disorders.[11]

Potential for Neurotoxicity

A significant concern with amphetamine analogues is the potential for neurotoxicity, particularly to dopamine and serotonin neurons.[12][13] The para-halogenated amphetamines, with the exception of the fluoro-analogue, are known to be neurotoxic.[2] While 4-FA is considered less neurotoxic than its chloro- and bromo-counterparts, a thorough investigation into the neurotoxic potential of this compound is imperative. This should include studies on oxidative stress markers, neuronal apoptosis, and long-term changes in monoamine system integrity following repeated administration in animal models.[12]

Analytical Chemistry and Detection

The development of reliable analytical methods for the detection and quantification of this compound in biological matrices is essential for both research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of amphetamine-type substances.[14][15][16]

Workflow for GC-MS Analysis

Caption: General workflow for the GC-MS analysis of amphetamine analogues.

Conclusion and Future Directions

This compound represents a novel and uncharacterized psychoactive substance with a pharmacological profile that is likely to be of interest to the research community. While its properties can be hypothesized based on its structural similarity to 4-FA, a rigorous and systematic investigation is required to fully elucidate its potential therapeutic applications and associated risks. The research framework outlined in this guide provides a roadmap for such an investigation, from fundamental in vitro characterization to in vivo behavioral and toxicological assessment. Such research is crucial for advancing our understanding of neuropharmacology and for informing public health and regulatory policies regarding new psychoactive substances.

References

-

4-Fluoroamphetamine - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

- 4-Fluoroamphetamine - Grokipedia. (n.d.).

-

4-Fluoroamphetamine - bionity.com. (n.d.). Retrieved January 29, 2026, from [Link]

-

Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697. [Link]

-

Ma, D., & Sonders, M. S. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65(1), 12.16.1–12.16.18. [Link]

-

Richards, J. R., Albertson, T. E., Derlet, R. W., Lange, R. A., Olson, K. R., & Horowitz, B. Z. (2015). Treatment of toxicity from amphetamines, related derivatives, and analogues: a systematic clinical review. Drug and Alcohol Dependence, 150, 1–13. [Link]

-

(2S)-1-(4-fluorophenyl)-N-methylpropan-2-amine. PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Vanover, K. E., Harvey, S. C., Son, T., Bradley, S. R., Kold, H., Piu, F., ... & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 821–829. [Link]

-

Atanasov, V., & Dimitrova, D. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1635-1639. [Link]

-

Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. (n.d.). Retrieved January 29, 2026, from [Link]

-

Holmes, A., Murphy, D. L., & Crawley, J. N. (2003). Abnormal behavioral phenotypes of serotonin transporter knockout mice: parallels with human anxiety and depression. Biological Psychiatry, 54(10), 953–959. [Link]

-

Homberg, J. R., & Lesch, K. P. (2011). The serotonin transporter knock-out rat: a review. In Serotonin transporter: gene, function and pathophysiology (pp. 93-112). Cambridge University Press. [Link]

-

Costa, G., & Cunha-Oliveira, T. (2023). Pharmacology and Toxicology of Amphetamine-Type Stimulants. Biomolecules, 13(7), 1138. [Link]

-

De Donno, A., Tullo, E., Falco, A., & Cataldi, T. R. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(32), 12053–12061. [Link]

-

Ondra, P., Válka, I., & Knob, R. (2014). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 38(2), 82–86. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved January 29, 2026, from [Link]

-

Generation of serotonin transporter knockout (SERT KO) mice. (A)... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Krasnova, I. N., & Cadet, J. L. (2009). Amphetamine toxicities: classical and emerging mechanisms. Annals of the New York Academy of Sciences, 1187, 101–121. [Link]

-

CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. (n.d.). Retrieved January 29, 2026, from [Link]

-

Lin, D. L., Liu, C., Chen, C. Y., & Liu, R. H. (2003). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 11(3). [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2023). ACS Medicinal Chemistry Letters. [Link]

-

Kuypers, K. P., Dolder, P. C., Ramaekers, J. G., & Liechti, M. E. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Journal of Psychoactive Drugs, 51(1), 78–85. [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2017). Drug Metabolism and Disposition, 45(6), 633–642. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1–9. [Link]

-

The neurotoxic mechanisms of amphetamine: Step by step for striatal dopamine depletion. (2017). Neuroscience Letters, 640, 8–11. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2020). ACS Chemical Neuroscience, 11(11), 1668–1681. [Link]

- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015).

-

GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (-)-Chloroephedrine and cis- or trans- 1,2- Dimethyl-3-phenyl. (1995). Journal of Analytical Toxicology, 19(6), 573–578. [Link]

-

Serotonin transporter knockout mice have a reduced ventilatory response to hypercapnia (predominantly in males) but not to hypoxia. (2008). The Journal of Physiology, 586(16), 3975–3989. [Link]

-

Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2019). Neuropsychopharmacology, 44(6), 1103–1110. [Link]

-

008355 - 5-HTT- Strain Details - The Jackson Laboratory. (n.d.). Retrieved January 29, 2026, from [Link]

-

A novel GC/MS derivatization method for amphetamines. (1993). Journal of Analytical Toxicology, 17(7), 399–402. [Link]

-

CYP Inhibition Assays. Eurofins Discovery. (n.d.). Retrieved January 29, 2026, from [Link]

-

4-FA / 4-FMP. Jellinek. (n.d.). Retrieved January 29, 2026, from [Link]

-

Ricaurte, G. A., & McCann, U. D. (1992). Neurotoxic amphetamine analogues: effects in monkeys and implications for humans. Annals of the New York Academy of Sciences, 648, 371–382. [Link]

-

The Prohibited List. World Anti Doping Agency - WADA. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Fluoroamphetamine [bionity.com]

- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 4. A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurotoxic amphetamine analogues: effects in monkeys and implications for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journal-imab-bg.org [journal-imab-bg.org]

- 15. jfda-online.com [jfda-online.com]

- 16. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Fluoro-phenyl)-2-methyl-propylamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-fluoro-phenyl)-2-methyl-propylamine and its analogs, a class of compounds with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies, pharmacological principles, and analytical techniques, this document serves as a foundational resource for professionals engaged in the exploration and development of novel therapeutics targeting the central nervous system.

Introduction: The Significance of Fluorination and Alkyl Substitution in Phenethylamines

The phenethylamine scaffold is a cornerstone in the development of neurologically active compounds. Strategic modifications to this core structure can profoundly influence a molecule's pharmacological profile, including its potency, selectivity for specific receptors or transporters, and metabolic stability. The introduction of a fluorine atom onto the phenyl ring and the incorporation of methyl groups on the propyl side chain of this compound are key determinants of its chemical properties and biological activity.

Fluorine, with its high electronegativity and small atomic size, can enhance a drug's metabolic stability, binding affinity, and bioavailability[1]. Specifically, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby prolonging the compound's duration of action[2]. The position of the fluorine atom on the phenyl ring is also critical; the para-substitution in the title compound is a common motif in many psychoactive substances, influencing interactions with monoamine transporters.

The methylation of the propyl side chain, particularly at the alpha and beta positions, creates a chiral center and introduces steric bulk that can significantly alter the compound's interaction with its biological targets. This substitution pattern can modulate the selectivity for dopamine, serotonin, and norepinephrine transporters, and influence whether the compound acts as a substrate (releasing agent) or an inhibitor (reuptake blocker)[3]. The additional methyl group at the alpha position, as seen in the core topic molecule, can further refine these interactions.

This guide will delve into the synthesis, pharmacological actions, structure-activity relationships, and analytical characterization of this compound and its derivatives, providing a robust framework for their further investigation and potential therapeutic application.

Synthetic Pathways: From Precursors to Final Compounds

The synthesis of this compound and its analogs typically involves a multi-step process, with the key final step often being a reductive amination. A common and efficient strategy begins with the Friedel-Crafts acylation of fluorobenzene to generate the ketone precursor, followed by the conversion of the ketone to the desired primary amine.

Synthesis of the Ketone Precursor: 1-(4-fluorophenyl)-2-methylpropan-1-one

A well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In this reaction, an acyl chloride is reacted with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of 1-(4-fluorophenyl)-2-methylpropan-1-one, fluorobenzene is acylated with isobutyryl chloride using a catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation [4]

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to manage the evolving HCl gas.

-

Reagent Addition: Anhydrous aluminum chloride is suspended in a dry, inert solvent such as dichloromethane (DCM) and cooled in an ice bath. Fluorobenzene is then added to the suspension.

-

Acylation: Isobutyryl chloride is added dropwise from the dropping funnel to the stirred mixture. The reaction is typically exothermic.

-

Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is then quenched by carefully pouring it over crushed ice and an aqueous acid solution (e.g., HCl) to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Conversion to the Amine: Reductive Amination

The most direct and widely used method for converting the ketone precursor to the primary amine is reductive amination. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the amine by a selective reducing agent[5][6].

Experimental Protocol: Reductive Amination [5][6][7][8]

-

Reaction Setup: The ketone precursor is dissolved in a suitable solvent, such as methanol or ethanol.

-

Amine Source: An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the ketone solution.

-

pH Adjustment: The reaction is often carried out under mildly acidic conditions to facilitate imine formation. A small amount of acetic acid can be added if necessary.

-

Reducing Agent: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added in portions. These reagents are preferred as they are less likely to reduce the starting ketone.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched, and the pH is adjusted to be basic to liberate the free amine.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Pharmacological Profile: A Focus on Monoamine Transporters

The pharmacological effects of this compound and its analogs are primarily mediated through their interactions with the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The balance of activity at these transporters determines the overall central nervous system effects, which can range from predominantly stimulant to more empathogenic or psychedelic-like.

While specific data for this compound is limited in publicly accessible literature, extensive research on its close analog, 4-fluoroamphetamine (4-FA), provides a strong basis for understanding its likely pharmacological actions.

Monoamine Transporter Interactions of 4-Fluoroamphetamine (4-FA)

4-FA is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine[9]. Its activity is characterized by the following parameters:

| Transporter | EC₅₀ (nM) - Releasing Potency | IC₅₀ (nM) - Reuptake Inhibition Potency |

| DAT | 200 | 770 |

| SERT | 730 | 6800 |

| NET | 37 | 420 |

| Table 1: Monoamine transporter activity of 4-fluoroamphetamine (4-FA)[9] |

These data indicate that 4-FA is a potent norepinephrine releaser, followed by dopamine, and then serotonin. This profile is consistent with its stimulant effects. The subjective effects of 4-FA in humans are described as a combination of the effects of MDMA and amphetamine, with initial empathogenic effects followed by increased stimulation[9][10].

Predicted Impact of α-Methylation

The addition of a methyl group at the alpha position of the propyl chain in this compound is expected to modulate its interaction with monoamine transporters compared to 4-FA. Generally, α-methylation can:

-

Increase potency at DAT and NET: The methyl group can enhance binding to the catecholamine transporters.

-

Decrease potency at SERT: The steric bulk of the additional methyl group may reduce affinity for the serotonin transporter.

-

Influence substrate versus inhibitor activity: The precise nature of the interaction (release vs. reuptake inhibition) can be altered.

These structural modifications suggest that this compound may exhibit a more pronounced dopaminergic and noradrenergic profile compared to 4-FA, potentially leading to stronger stimulant effects.

Structure-Activity Relationships (SAR): Fine-Tuning Pharmacological Effects

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), providing insights into the structural requirements for optimal interaction with biological targets[11].

Phenyl Ring Modifications

-

Position of the Fluorine Atom: Moving the fluorine atom from the para (4) position to the ortho (2) or meta (3) position can significantly alter the compound's activity. For example, in the phenmetrazine series, 2-, 3-, and 4-fluorophenmetrazine all act as potent monoamine releasers, with subtle differences in their potencies at DAT, NET, and SERT[12].

-

Other Substituents: Replacing the fluorine with other halogens (Cl, Br) or with electron-donating or -withdrawing groups can fine-tune the electronic properties of the phenyl ring and its interaction with the transporter binding sites.

Alkyl Chain Modifications

-

Alpha-Alkylation: As discussed, the presence and size of the alkyl group at the alpha position are critical. Increasing the size of the alkyl group beyond methyl generally decreases stimulant activity.

-

Beta-Ketonation (Cathinone Analogs): The introduction of a ketone at the beta position of the propyl chain leads to the cathinone class of compounds. These substances often retain stimulant properties but may have different metabolic profiles and durations of action[9].

Amine Group Modifications

-

N-Alkylation: The addition of one or two alkyl groups to the nitrogen atom can have varied effects. N-methylation, for instance, often increases potency, as seen in the comparison of amphetamine and methamphetamine.

-

N-Acylation: Acylation of the amine group generally leads to a significant decrease in stimulant activity, as the resulting amide is a poorer substrate for the monoamine transporters.

Analytical Profile: Characterization and Quantification

The unambiguous identification and quantification of this compound and its analogs are crucial for research, clinical, and forensic purposes. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule, including signals for the aromatic protons, the methine and methylene protons of the propyl chain, and the methyl protons.

-

¹³C NMR: Reveals the number of unique carbon environments in the molecule.

-

¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom, with its chemical shift being sensitive to the electronic environment of the phenyl ring[13].

-

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, which is essential for its identification. Common fragmentation pathways for phenethylamines involve cleavage of the bond between the alpha and beta carbons of the side chain.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H stretching vibrations of the primary amine and the C-F stretching vibration.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile compounds like phenethylamines. Derivatization of the amine group may be necessary to improve chromatographic properties.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the analysis of these compounds in complex matrices such as biological fluids[3][6]. This technique is particularly useful for quantifying the parent drug and its metabolites.

Metabolism and Toxicology

The metabolic fate and toxicological profile of this compound are critical considerations for its potential therapeutic development.

Metabolism

The metabolism of fluorinated amphetamines is influenced by the position of the fluorine atom and other substituents. The C-F bond is generally resistant to cleavage, meaning that defluorination is not a major metabolic pathway[14]. For 4-FA, the main metabolic routes include:

-

Hydroxylation of the Phenyl Ring: This is a common metabolic pathway for aromatic compounds.

-